

Application Notes and Protocols: GSK1059865 in Combination with Other Compounds

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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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These application notes provide a summary of the experimental use of **GSK1059865** in combination with other compounds, based on preclinical research. The primary focus of the available literature is on the interaction of **GSK1059865** with ethanol in models of alcohol dependence.

Combination with Ethanol in an Animal Model of Alcohol Dependence

GSK1059865, a highly selective orexin-1 receptor (OX1R) antagonist, has been investigated for its potential to reduce alcohol consumption in ethanol-dependent mice. The combination of **GSK1059865** and ethanol has been studied to understand the role of the orexin system in alcohol-seeking behavior and consumption.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effect of **GSK1059865** on ethanol intake in ethanol-dependent and non-dependent mice.

Table 1: Effect of **GSK1059865** on Ethanol Intake in Chronic Intermittent Ethanol (CIE) Exposed Mice

Treatment Group	Dose of GSK1059865 (mg/kg)	Mean Ethanol Intake (g/kg) \pm SEM	Statistical Significance (vs. Vehicle)
Vehicle	0	3.41 \pm 0.28	-
GSK1059865	10	Significantly decreased	p<0.05
GSK1059865	25	Significantly decreased	p<0.05
GSK1059865	50	Significantly decreased	p<0.05

Data extracted from a study on ethanol-dependent mice, where higher ethanol intake is indicative of dependence.[\[1\]](#)

Table 2: Effect of **GSK1059865** on Ethanol Intake in Control (Air-Exposed) Mice

Treatment Group	Dose of GSK1059865 (mg/kg)	Mean Ethanol Intake (g/kg) \pm SEM	Statistical Significance (vs. Vehicle)
Vehicle	0	2.74 \pm 0.20	-
GSK1059865	10	No significant difference	Not significant
GSK1059865	25	No significant difference	Not significant
GSK1059865	50	Significantly decreased	p<0.05

Data from the same study for non-dependent mice.[\[1\]](#)

Experimental Protocols

Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure to Induce Dependence in Mice

This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol intake.

Materials:

- Adult male C57BL/6J mice
- Inhalation chambers
- Ethanol (95%)
- Standard rodent chow and water

Procedure:

- Baseline Ethanol Intake: Individually house mice and provide them with access to one bottle of 15% (v/v) ethanol and one bottle of water for 2 hours per day for several weeks to establish a stable baseline of ethanol consumption.
- CIE Exposure Cycles:
 - Expose mice to ethanol vapor in inhalation chambers for 16 hours per day for 4 consecutive days. The concentration of ethanol in the chamber is maintained to achieve blood ethanol concentrations of 150-200 mg/dl.
 - Following the 4-day vapor exposure, return the mice to their home cages with ad libitum food and water for a 72-hour withdrawal period.
- Ethanol Intake Testing: After each CIE cycle, measure voluntary ethanol intake for 2 hours per day.
- Repeat Cycles: Repeat the CIE and testing cycles until a significant increase in ethanol intake is observed compared to the baseline, indicating dependence. A control group is exposed to air instead of ethanol vapor.^{[1][2]}

Protocol 2: Evaluation of **GSK1059865** on Ethanol Consumption

This protocol details the procedure for assessing the effect of **GSK1059865** on ethanol intake in both ethanol-dependent and non-dependent mice.

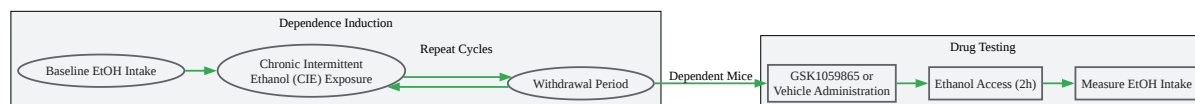
Materials:

- Ethanol-dependent and control mice (from Protocol 1)
- **GSK1059865**
- Vehicle (e.g., saline with 0.5% v/v TWEEN 80)
- 15% (v/v) ethanol solution
- 5% (w/v) sucrose solution (for control experiments)

Procedure:

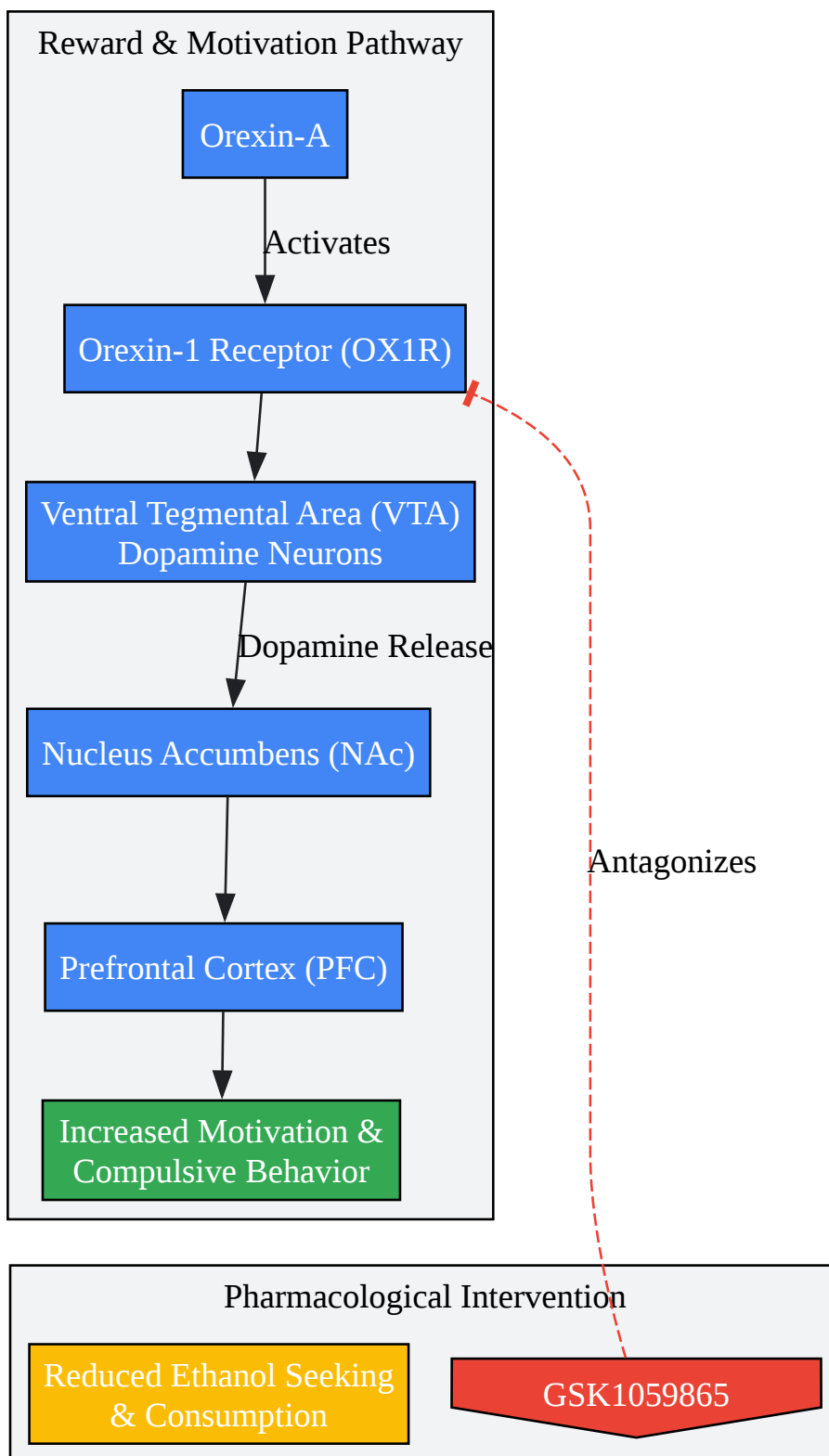
- Drug Preparation: Dissolve **GSK1059865** in the vehicle to the desired concentrations (e.g., 10, 25, and 50 mg/kg).
 - Administration: 30 minutes prior to the 2-hour ethanol access period, administer **GSK1059865** or vehicle via intraperitoneal (i.p.) injection.
 - Ethanol Intake Measurement: Measure the volume of 15% ethanol consumed by each mouse during the 2-hour access period. Calculate the intake in g/kg of body weight.
 - Sucrose Control: To assess the selectivity of the effect, on a separate test day, administer **GSK1059865** or vehicle and measure the intake of a 5% sucrose solution instead of ethanol.
- [\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows



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Figure 1. Experimental workflow for inducing ethanol dependence and testing the effect of **GSK1059865**.



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Figure 2. Hypothesized signaling pathway for **GSK1059865**'s effect on compulsive ethanol consumption.

Interaction with Cocaine in a Preclinical Model

GSK1059865 has also been evaluated for its effect on cocaine-induced conditioned place preference (CPP).[4] This suggests a potential role for OX1R antagonism in modulating the rewarding effects of cocaine.

Experimental Protocol

Protocol 3: Cocaine-Induced Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

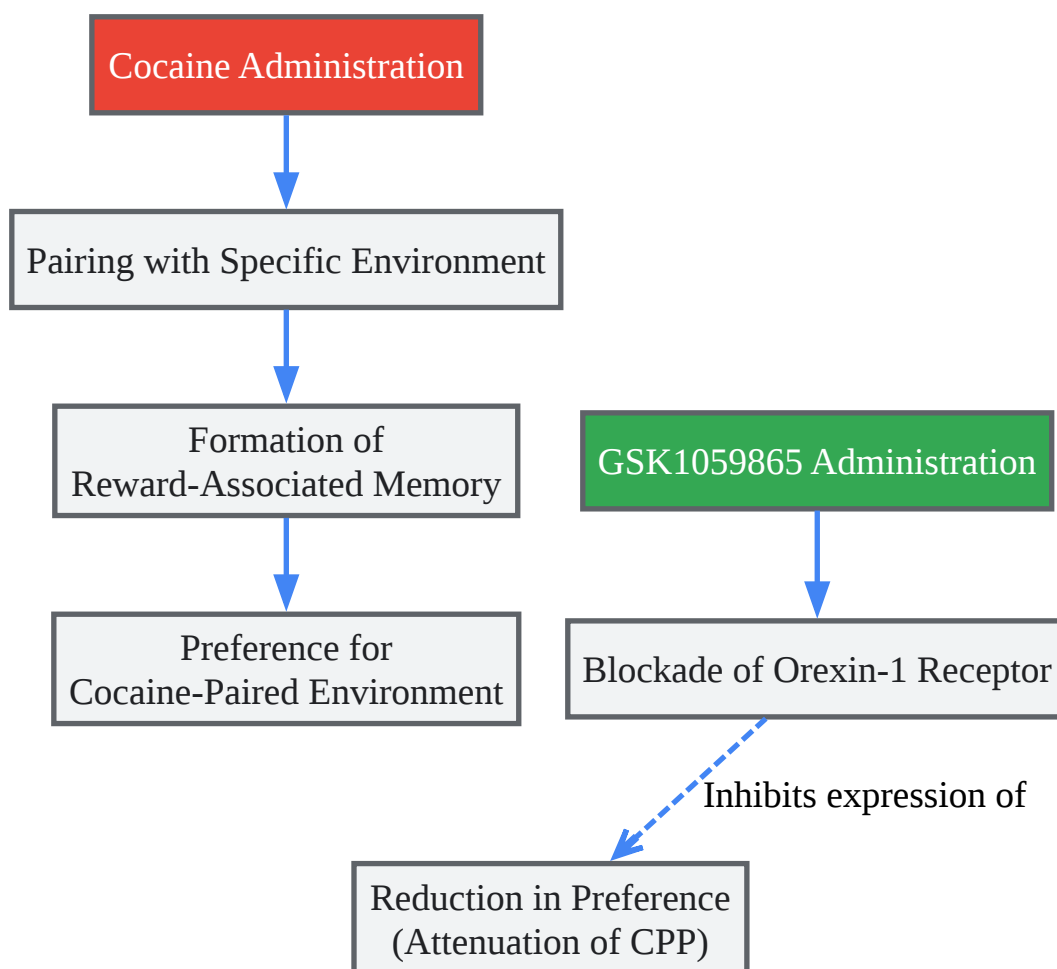
Materials:

- Rats or mice
- CPP apparatus (a box with at least two distinct compartments)
- Cocaine hydrochloride
- **GSK1059865**
- Vehicle

Procedure:

- Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire CPP apparatus for a set time (e.g., 15 minutes) and record the time spent in each compartment to determine any initial preference.
- Conditioning Phase (typically 6-8 days):
 - On alternate days, administer cocaine and confine the animal to one of the compartments (the drug-paired side).

- On the other days, administer vehicle and confine the animal to the other compartment (the vehicle-paired side). The order of cocaine and vehicle administration and the compartment pairings are counterbalanced across animals.
- Test Day:
 - Administer **GSK1059865** or vehicle.
 - After a set time (e.g., 30 minutes), place the animal in the CPP apparatus with free access to all compartments.
 - Record the time spent in each compartment. An increase in time spent on the drug-paired side compared to baseline indicates a CPP. The effect of **GSK1059865** is determined by its ability to reduce this preference.



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References

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